molecular formula C12H18N2O B2782857 N-(cyanomethyl)-2-cyclohexylcyclopropane-1-carboxamide CAS No. 2093891-88-2

N-(cyanomethyl)-2-cyclohexylcyclopropane-1-carboxamide

Cat. No.: B2782857
CAS No.: 2093891-88-2
M. Wt: 206.289
InChI Key: SRKUXNZMNFXIBC-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-cyclohexylcyclopropane-1-carboxamide is a chemical compound with a unique structure that combines a cyclopropane ring with a cyanomethyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-cyclohexylcyclopropane-1-carboxamide typically involves the reaction of cyclohexylcyclopropane-1-carboxylic acid with cyanomethylating agents. One common method is the reaction of the carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-cyclohexylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(cyanomethyl)-2-cyclohexylcyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-cyclohexylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal applications, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-2-cyclohexylcyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring and a cyanomethyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for specific synthetic and research applications that require these unique properties .

Properties

IUPAC Name

N-(cyanomethyl)-2-cyclohexylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-6-7-14-12(15)11-8-10(11)9-4-2-1-3-5-9/h9-11H,1-5,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKUXNZMNFXIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC2C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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